1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23BrF2N2O4.2ClH/c22-15-8-17(23)21(18(24)9-15)28-12-16(27)11-26-5-3-25(4-6-26)10-14-1-2-19-20(7-14)30-13-29-19;;/h1-2,7-9,16,27H,3-6,10-13H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQAYIMCNROJPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(COC4=C(C=C(C=C4F)Br)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrCl2F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-(4-bromo-2,6-difluorophenoxy)propan-2-ol dihydrochloride is a complex organic compound notable for its potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. The compound integrates a piperazine ring, a benzo[d][1,3]dioxole moiety, and a bromo-difluorophenoxy group, which together suggest diverse interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C19H22BrF2N2O3·2HCl, with a molecular weight of approximately 485.22 g/mol. The structural features include:
- Piperazine Ring : Common in pharmaceuticals for its ability to interact with various receptors.
- Benzo[d][1,3]dioxole Moiety : Known for its role in enhancing biological activity.
- Bromo-Difluorophenoxy Group : Enhances lipophilicity and may influence receptor binding.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with neurotransmitter receptors, particularly those involved in serotonin and dopamine signaling pathways. Research indicates that compounds with similar structures exhibit potential as:
- Antidepressants : Modulating serotonin levels.
- Antipsychotics : Targeting dopamine receptors.
Structure-Activity Relationship (SAR)
Studies have shown that modifications in the piperazine ring and substituents significantly influence the compound's affinity and selectivity for various receptors. For instance:
| Structural Feature | Biological Activity | Unique Aspects |
|---|---|---|
| Piperazine Ring | Antidepressant potential | Common motif in drugs |
| Benzo[d][1,3]dioxole | Antipsychotic activity | Enhances receptor interaction |
| Bromo-Difluorophenoxy | Increased lipophilicity | Influences binding properties |
Case Studies
-
Anticonvulsant Activity :
A study evaluated the anticonvulsant properties of related piperazine derivatives. The findings suggested that compounds with similar structural motifs exhibited significant activity in vivo, indicating potential therapeutic applications in epilepsy management . -
Antidepressant Effects :
Another investigation focused on the antidepressant effects of piperazine derivatives. The results indicated that modifications to the benzo[d][1,3]dioxole moiety could enhance efficacy against depressive disorders, highlighting the importance of structural optimization in drug design .
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of Benzo[d][1,3]dioxole : Achieved through cyclization reactions involving catechol.
- Piperazine Derivative Synthesis : Reaction of the benzo[d][1,3]dioxole intermediate with piperazine.
- Final Coupling Reaction : Involves coupling with 4-bromo-2,6-difluorophenol under controlled conditions to yield the final product.
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can reaction yields be optimized?
The compound’s synthesis likely involves multi-step reactions, including nucleophilic substitution and piperazine alkylation. Evidence from structurally similar derivatives (e.g., Mannich base-type arylpiperazines) suggests low yields (20–50%) in similar reactions due to steric hindrance or competing side reactions . To optimize yields:
Q. What spectroscopic methods are critical for confirming the compound’s structure and purity?
Key characterization tools include:
- IR spectroscopy : Identify functional groups (e.g., C=O at ~1705 cm, C-F at ~1221 cm) .
- NMR (1H/13C) : Confirm proton environments (e.g., aromatic protons in benzo[d][1,3]dioxole at δ 6.7–6.9 ppm) and carbon assignments .
- GCMS/HRMS : Verify molecular ion peaks and detect impurities (e.g., 2% isomer contamination observed in GCMS for related compounds) .
Q. How should researchers design preliminary biological activity assays for this compound?
- In vitro screens : Test against target pathogens (e.g., Trypanosoma cruzi for anti-parasitic activity) at concentrations of 1–50 µM, using positive controls like benznidazole .
- Cytotoxicity assays : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices .
Advanced Research Questions
Q. What computational approaches can predict the compound’s binding affinity to biological targets?
- Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., T. cruzi CYP51). Validate with experimental IC values .
- QSAR modeling : Corporate substituent effects (e.g., bromo vs. fluoro groups) to optimize pharmacophores .
Q. How can discrepancies in biological activity data between in vitro and in vivo models be resolved?
- Pharmacokinetic profiling : Measure plasma stability and metabolic pathways (e.g., cytochrome P450 metabolism) using LC-MS/MS. Poor oral bioavailability may explain reduced in vivo efficacy .
- Formulation adjustments : Introduce solubility enhancers (e.g., cyclodextrins) or prodrug strategies to improve absorption .
Q. What analytical techniques are suitable for detecting degradation products during stability studies?
- Forced degradation : Expose the compound to heat (40–60°C), light, and pH extremes.
- HPLC-DAD/MS : Track degradation products (e.g., hydrolysis of the dihydrochloride salt) and quantify impurity levels against ICH guidelines .
Q. How can researchers address low reproducibility in synthesizing this compound across labs?
- Standardize reaction conditions : Control humidity (use inert atmosphere) and reagent purity (e.g., anhydrous piperazine derivatives).
- Collaborative validation : Share batch-specific NMR/HRMS data to identify critical impurities (e.g., regioisomers from incomplete alkylation) .
Methodological Notes
- Synthetic optimization : Evidence from related arylpiperazines highlights the need for stepwise purification (e.g., column chromatography after each step) to mitigate side products .
- Biological assays : Prioritize dose-response curves with at least three replicates to account for variability in anti-parasitic activity measurements .
- Data validation : Cross-reference spectral data with published analogs (e.g., benzo[d][1,3]dioxole-containing compounds) to resolve structural ambiguities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
